molecular formula C19H23FN2O B5696494 1-(4-fluorobenzyl)-4-(4-methoxybenzyl)piperazine

1-(4-fluorobenzyl)-4-(4-methoxybenzyl)piperazine

Cat. No. B5696494
M. Wt: 314.4 g/mol
InChI Key: HSTANLOSVJXMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-4-(4-methoxybenzyl)piperazine, also known as 4-FBP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the human body.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-(4-methoxybenzyl)piperazine is not fully understood, but it is believed to act as a serotonin and dopamine reuptake inhibitor. This means that it prevents the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the psychoactive effects of 1-(4-fluorobenzyl)-4-(4-methoxybenzyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorobenzyl)-4-(4-methoxybenzyl)piperazine are not well understood. However, it has been found to have a high affinity for the serotonin transporter and the dopamine transporter, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the psychoactive effects of 1-(4-fluorobenzyl)-4-(4-methoxybenzyl)piperazine.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorobenzyl)-4-(4-methoxybenzyl)piperazine in lab experiments are its high affinity for the serotonin and dopamine transporters, making it a potential candidate for the treatment of depression and other mood disorders. However, its psychoactive effects make it difficult to use in lab experiments, as it may interfere with the results.

Future Directions

For research include studying its effects on different neurotransmitter systems, developing analogs with fewer psychoactive effects, and developing new treatments for depression and other mood disorders.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-4-(4-methoxybenzyl)piperazine involves the reaction of 4-fluorobenzyl chloride and 4-methoxybenzylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 1-(4-fluorobenzyl)-4-(4-methoxybenzyl)piperazine.

Scientific Research Applications

1-(4-fluorobenzyl)-4-(4-methoxybenzyl)piperazine has been used in scientific research to study its effects on the human body. It has been found to have a high affinity for the serotonin transporter and the dopamine transporter, which are responsible for the reuptake of serotonin and dopamine in the brain. This makes 1-(4-fluorobenzyl)-4-(4-methoxybenzyl)piperazine a potential candidate for the treatment of depression and other mood disorders.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTANLOSVJXMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-4-(4-methoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.